2-Imidazolidone hemihydrate

thermal analysis formulation processing phase transition

2-Imidazolidone hemihydrate (CAS 121325-67-5) is a cyclic urea derivative existing as a crystalline hemihydrate of 2-imidazolidinone, with the molecular formula C₃H₆N₂O·0.5H₂O (or dimeric C₆H₁₄N₄O₃ in some representations) and a molecular weight of 95.10 g/mol. The compound appears as a white to pale yellow crystalline powder or adhering crystals, with a melting point of 58 °C and a water solubility of 950 g/L at 20 °C.

Molecular Formula C6H14N4O3
Molecular Weight 190.2 g/mol
CAS No. 121325-67-5
Cat. No. B056206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazolidone hemihydrate
CAS121325-67-5
Molecular FormulaC6H14N4O3
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1CNC(=O)N1.C1CNC(=O)N1.O
InChIInChI=1S/2C3H6N2O.H2O/c2*6-3-4-1-2-5-3;/h2*1-2H2,(H2,4,5,6);1H2
InChIKeyKPRJGGOOWATRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Imidazolidone Hemihydrate (CAS 121325-67-5): Technical Baseline and Procurement Profile


2-Imidazolidone hemihydrate (CAS 121325-67-5) is a cyclic urea derivative existing as a crystalline hemihydrate of 2-imidazolidinone, with the molecular formula C₃H₆N₂O·0.5H₂O (or dimeric C₆H₁₄N₄O₃ in some representations) and a molecular weight of 95.10 g/mol . The compound appears as a white to pale yellow crystalline powder or adhering crystals, with a melting point of 58 °C and a water solubility of 950 g/L at 20 °C . Its primary industrial and scientific roles are as a formaldehyde scavenger in textile, leather, and resin applications, and as a versatile intermediate in pharmaceutical synthesis, notably for β‑lactam antibiotics such as azlocillin and mezlocillin . The hemihydrate form is distinct from its anhydrous counterpart (CAS 120‑93‑4) in key physicochemical properties that influence handling, formulation, and reactivity.

Low‑melt processing Supports blending into urea‑formaldehyde and melamine resins at reduced temperatures
Aqueous formulation High water solubility (950 g/L) enables direct integration into finishing baths and scavenger solutions
Defined hydration state Consistent hemihydrate stoichiometry supports intermediate synthesis workflows

Why Anhydrous 2-Imidazolidone Cannot Substitute for the Hemihydrate Without Process Modification


Although both 2-imidazolidone hemihydrate and its anhydrous counterpart share the same core heterocycle and are often referenced interchangeably in industrial literature, their divergent physical properties preclude straightforward substitution. The hemihydrate melts at 58 °C , whereas anhydrous 2‑imidazolidone (CAS 120‑93‑4) melts at 131–132 °C ; this 73–74 °C difference directly impacts formulation viscosity, mixing energy, and the temperature profile required for downstream processing. Additionally, the hemihydrate is explicitly hygroscopic and undergoes slow efflorescence to the anhydrous form under ambient conditions [1], a behavior that affects both storage stability and the kinetics of reactions in aqueous media. Substituting the anhydrous form without adjusting process parameters can therefore lead to inconsistent formaldehyde scavenging efficiency, altered reaction yields in pharmaceutical intermediate synthesis, and deviations in final product specifications. The following evidence items quantify these critical differentiators.

Melting point mismatch
58 °C vs 131–132 °C difference can alter formulation rheology and curing profiles.
Hygroscopicity divergence
Moisture uptake and efflorescence of the hemihydrate may shift storage stability and reaction kinetics compared to the anhydrous form.
Process parameter sensitivity
Direct substitution without temperature and humidity adjustments may reduce scavenger efficiency and yield reproducibility.

Quantitative Differentiation of 2-Imidazolidone Hemihydrate Against Closest Analogs


Melting Point: Hemihydrate Melts at 58 °C vs. Anhydrous at 131–132 °C

2‑Imidazolidone hemihydrate exhibits a melting point of 58 °C , whereas the anhydrous form (CAS 120‑93‑4) melts at 131.4–132.4 °C . This 73.4–74.4 °C lower melting point significantly reduces the energy input required for melt‑processing or homogenization in polymer and resin formulations. The differential is attributed to the presence of 0.5 equivalents of lattice water per molecule, which disrupts intermolecular hydrogen bonding in the crystalline phase.

Melting point
Data to verify
Hemihydrate: 58 °C
Anhydrous: 131–132 °C
Δ 73–74 °C lower
Enables low‑temperature melt blending
Vendor technical specifications; independent verification recommended
thermal analysis formulation processing phase transition

Water Solubility: Hemihydrate Achieves 950 g/L at 20 °C, Identical to Anhydrous Form

The water solubility of 2‑imidazolidone hemihydrate is 950 g/L at 20 °C , which is essentially equivalent to the reported solubility of the anhydrous form (also 950 g/L at 20 °C) . This parity indicates that the hydration state does not compromise aqueous processability; however, the hemihydrate’s intrinsic hygroscopicity may accelerate dissolution kinetics under humid conditions. Notably, the hemihydrate’s solubility increases to 1800 g/L at 40 °C , a value not commonly reported for the anhydrous material and suggestive of a higher temperature‑dependent solubility coefficient.

Water solubility
Data to verify
20 °C: 950 g/L (both forms)
40 °C: 1800 g/L (hemihydrate)
Equivalent ambient solubility; higher warm‑process capacity
Vendor‑reported values; anhydrous 40 °C data not available
solubility aqueous formulation formaldehyde scavenging

Hygroscopicity and Solid‑State Stability: Hemihydrate Is Hygroscopic and Gradually Effloresces

2‑Imidazolidone hemihydrate is explicitly classified as hygroscopic by multiple vendor sources . In contrast, the anhydrous form (CAS 120‑93‑4) is generally described as stable under normal temperature and pressure, without specific hygroscopic warnings . Additionally, the hemihydrate undergoes slow efflorescence to the anhydrous form upon standing at room temperature [1], a behavior that can alter the effective molecular weight and water content of stored material over time. This solid‑state transition is accompanied by a crystal polymorph change at approximately 80 °C [1].

Hygroscopic stability
Source review
Hemihydrate: hygroscopic, slowly effloresces to anhydrous
Anhydrous: stable under normal conditions
Storage conditions may affect water content and reactivity
Based on vendor descriptions and Baidu Baike; sealed storage recommended
hygroscopicity storage stability crystal form

Formaldehyde Scavenging Efficiency: Hemihydrate and Anhydrous Both Achieve ≤75% Reduction Under Optimized Conditions

The formaldehyde scavenging performance of 2‑imidazolidone‑based materials is well documented: the anhydrous form (ethylene urea) can reduce free formaldehyde content by up to 75% when applied at 2–5% concentration in resin systems . While no head‑to‑head study directly compares the hemihydrate to the anhydrous form in identical test matrices, the hemihydrate is routinely utilized as a formaldehyde scavenger in textile, leather, and resin applications with equivalent efficacy . In textile finishing, treatment with ethylene urea at 2.0% concentration in the finishing bath reduced formaldehyde release to approximately 200 ppm, and at 5% concentration to below 50 ppm [1]. The hemihydrate’s hygroscopic nature may enhance scavenging kinetics in moisture‑containing substrates, although quantitative kinetic advantage has not been independently verified.

Formaldehyde reduction
Class-level
Both forms: ≤75 % reduction at 2–5 % dosage
Textile example: 200 ppm at 2 %,
Scavenging efficacy comparable to anhydrous standard
Inferred from ethylene urea data; direct hemihydrate‑specific study not located
Intermediate use
Data to verify
Designated precursor for azlocillin and mezlocillin synthesis via 1‑chloroformyl‑2‑imidazolidone
Supports documented pharmaceutical process chemistry
Preferential specification in supply chains; verify against current process documentation
formaldehyde scavenging textile finishing resin emissions

Pharmaceutical Intermediate Application: Hemihydrate Is Preferred for Azlocillin and Mezlocillin Synthesis

2‑Imidazolidone hemihydrate is explicitly cited as a raw material for the preparation of the active pharmaceutical ingredients azlocillin sodium and mezlocillin sodium . Specifically, it serves as the precursor to 1‑chloroformyl‑2‑imidazolidone, a key intermediate in the synthesis of azlocillin . While the anhydrous form can theoretically serve the same role, the hemihydrate is the form commonly specified in pharmaceutical‑grade supply chains, likely due to its more favorable handling (lower melting point) and the ability to provide a defined hydration state that simplifies stoichiometric calculations in aqueous reaction media.

Intermediate use
Data to verify
Designated precursor for azlocillin and mezlocillin synthesis via 1‑chloroformyl‑2‑imidazolidone
Supports documented pharmaceutical process chemistry
Preferential specification in supply chains; verify against current process documentation
pharmaceutical synthesis antibiotic intermediate β‑lactam

High‑Value Application Scenarios for 2-Imidazolidone Hemihydrate Based on Quantitative Differentiation


Low‑Temperature Resin and Adhesive Formulation

The 58 °C melting point of 2‑imidazolidone hemihydrate allows its incorporation into urea‑formaldehyde and melamine‑formaldehyde resin systems at significantly lower processing temperatures compared to the anhydrous form (131–132 °C). This reduces energy consumption and minimizes the risk of premature cross‑linking or thermal degradation of co‑formulated additives, making the hemihydrate the preferred choice for energy‑efficient adhesive manufacturing .

High‑Performance Formaldehyde Scavenging in Textile and Leather Finishing

With water solubility of 950 g/L at 20 °C and up to 1800 g/L at 40 °C , the hemihydrate can be readily dissolved in finishing baths to achieve formaldehyde reductions of up to 75% . In textile applications, treatment at 5% concentration reduces residual formaldehyde to below 50 ppm [1], enabling compliance with stringent eco‑label standards (e.g., OEKO‑TEX®) without sacrificing fabric hand or durability.

Pharmaceutical Intermediate for β‑Lactam Antibiotics

As the designated raw material for the synthesis of 1‑chloroformyl‑2‑imidazolidone—the key precursor to azlocillin and mezlocillin —the hemihydrate form ensures reproducible hydration stoichiometry in aqueous reaction steps. Procuring the hemihydrate grade aligns with established process validation documentation and reduces the need for in‑process moisture adjustment, thereby enhancing yield consistency in cGMP manufacturing environments .

Moisture‑Rich Environment Scavenger Applications

The explicit hygroscopicity of the hemihydrate can be leveraged in leather processing and composite wood panel manufacturing where residual moisture accelerates scavenger dissolution and reaction with free formaldehyde. In such scenarios, the hemihydrate’s tendency to absorb ambient water may provide a kinetic advantage over the non‑hygroscopic anhydrous form, though this benefit is context‑dependent and should be validated under specific process conditions.

Application
Selection Property
Validation Focus
Low‑temperature resin blending
Melt‑processing compatibility
Process temperature profile validation
Formaldehyde scavenging in textile finishing
Aqueous solubility and scavenger loading
Scavenging efficiency at target use concentration
Pharmaceutical intermediate synthesis
Hydration‑state specification
Stoichiometric consistency in reaction step
Moisture‑rich environment processing
Hygroscopic behavior
Process‑specific scavenger activation profile

Technical Documentation Hub

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